Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 105467-77-4
VCID: VC20745713
InChI: InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2
SMILES: C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

CAS No.: 105467-77-4

Cat. No.: VC20745713

Molecular Formula: C21H17N

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- - 105467-77-4

CAS No. 105467-77-4
Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
IUPAC Name 13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
Standard InChI InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2
Standard InChI Key NCGUMYHLLGAGCN-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54
Canonical SMILES C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54

Overview of Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is a polycyclic aromatic compound known for its complex structure and significant biological implications. It is classified under the broader category of dibenzacridines and is recognized for its potential mutagenic and carcinogenic properties. The compound is identified by the following molecular formula: C21H17NC_{21}H_{17}N
and has a molecular weight of approximately 283.4 g/mol .

Stability and Reactivity

Dibenz(a,j)acridine exhibits stability under standard conditions but can be reactive under specific circumstances:

  • Reactivity: It may react exothermically with acids to form salts and water.

  • Incompatibilities: The compound may be incompatible with strong oxidizing agents and halogenated organics .

Toxicological Profile

Research indicates that dibenz(a,j)acridine compounds are associated with mutagenic and carcinogenic effects in various biological systems:

  • Carcinogenicity: Studies have confirmed that dibenz(a,j)acridine can induce tumors in laboratory animals when administered through various routes .

  • Metabolism: The metabolic pathways of dibenz(a,j)acridine lead to the formation of several diols that are implicated as precursors to more potent carcinogens .

Environmental Impact

Dibenz(a,j)acridine is often found in combustion products and environmental samples due to its persistence and bioaccumulation potential . Its presence in air and soil raises concerns regarding human exposure and ecological health.

Studies on Metabolism

Recent studies have focused on the stereoselective metabolism of dibenz(a,j)acridine:

  • Key Findings: The metabolism involves the conversion into various hydroxylated metabolites which possess significant biological activity.

  • Experimental Evidence: In vitro studies using rat liver microsomes indicated the formation of specific diols as major metabolites .

Carcinogenic Pathways

Research has delineated the pathways through which dibenz(a,j)acridine exerts its carcinogenic effects:

  • Bay-region Diol Formation: The compound undergoes metabolic activation to form bay-region diols which are highly reactive and can bind to DNA .

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